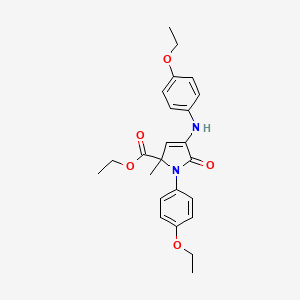

Ethyl 4-(4-ethoxyanilino)-1-(4-ethoxyphenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(4-ethoxyanilino)-1-(4-ethoxyphenyl)-2-methyl-5-oxopyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-5-29-19-12-8-17(9-13-19)25-21-16-24(4,23(28)31-7-3)26(22(21)27)18-10-14-20(15-11-18)30-6-2/h8-16,25H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQAFTVMIIMPNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)OCC)(C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00386679 | |

| Record name | Ethyl 4-(4-ethoxyanilino)-1-(4-ethoxyphenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5792-33-6 | |

| Record name | Ethyl 4-(4-ethoxyanilino)-1-(4-ethoxyphenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-ethoxyanilino)-1-(4-ethoxyphenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Formation of the Pyrrole Ring: This can be achieved through the reaction of an appropriate diketone with an amine under acidic or basic conditions.

Introduction of the Ethoxy Groups: Ethoxy groups can be introduced via nucleophilic substitution reactions using ethyl halides.

Coupling Reactions: The final compound is formed by coupling the intermediate products through amide or ester bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-ethoxyanilino)-1-(4-ethoxyphenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-ethoxyanilino)-1-(4-ethoxyphenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-(4-ethoxyanilino)-1-(4-ethoxyphenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern significantly influences molecular properties. Below is a comparative analysis with key analogs:

Key Observations :

- Lipophilicity : The ethoxy derivative’s higher logP compared to chloro and methoxy analogs suggests improved membrane permeability, which is critical for drug candidates .

- Crystallography : The chloro analog crystallizes in a triclinic system with distinct unit cell parameters , whereas the ethoxy variant’s bulkier substituents may lead to altered packing motifs (e.g., expanded unit cell dimensions).

- Synthetic Flexibility : Methoxy and ethoxy groups are typically introduced via nucleophilic substitution or multicomponent reactions, whereas chloro groups require halogenation .

Structural and Computational Insights

- Torsional Angles: In the chloro analog, key dihedral angles (e.g., C3–C4–C5–C6 = -108.42°) indicate a non-planar pyrrole ring, likely conserved in the ethoxy derivative .

- DFT Studies : For methoxy analogs, computational models reveal stabilization via intramolecular hydrogen bonds (e.g., O–H⋯O=C), a feature less prominent in ethoxy or chloro derivatives .

Biological Activity

Ethyl 4-(4-ethoxyanilino)-1-(4-ethoxyphenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is a synthetic compound belonging to the pyrrole class of organic compounds. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of antimicrobial and anticancer properties.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O4 |

| Molecular Weight | 378.45 g/mol |

| CAS Number | 4662-10-6 |

| Appearance | Not specified |

| Boiling Point | 512.5°C at 760 mmHg |

| Flash Point | 263.7°C |

Structural Characteristics

The compound features a pyrrole ring substituted with various functional groups, which are crucial for its biological activity. The ethoxy and anilino groups contribute to its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on pyrrole derivatives showed that modifications on the pyrrole ring can enhance activity against drug-resistant strains of bacteria and fungi. Specifically, compounds with electron-withdrawing groups demonstrated improved efficacy against Mycobacterium tuberculosis, with minimal cytotoxicity observed in human cell lines .

Anticancer Properties

Pyrrole derivatives have also been studied for their anticancer potential. For instance, structure–activity relationship (SAR) studies have indicated that certain substitutions on the pyrrole ring can lead to enhanced antiproliferative effects against various cancer cell lines. Compounds similar to this compound have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Study on Antitubercular Activity

A relevant study focused on the design and synthesis of pyrrole-based compounds, revealing that certain derivatives exhibited potent antitubercular activity with MIC values lower than 0.016 μg/mL against drug-resistant strains. The study emphasized the importance of specific substituents on the pyrrole ring in enhancing biological activity and reducing toxicity .

Evaluation of Anticancer Activity

In another investigation, a series of pyrrole derivatives were tested for their anticancer properties against a panel of cancer cell lines. The results indicated that compounds with bulky substituents at the 1-position of the pyrrole ring displayed significant growth inhibition in cancer cells, suggesting a promising avenue for further development .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The compound can be synthesized via multicomponent reactions (MCRs) involving aniline derivatives, carbonyl compounds, and acetylenic esters. For example:

- Three-component reaction : A one-pot reaction of 4-ethoxyaniline, diethyl acetylenedicarboxylate, and a substituted aldehyde (e.g., 4-ethoxybenzaldehyde) under reflux in ethanol (70–80°C, 8–12 hrs) yields the pyrrolidinone core .

- Key variables : Solvent polarity (ethanol vs. DMF), temperature, and stoichiometric ratios of reactants significantly affect cyclization efficiency. Ethanol is preferred for its ability to stabilize intermediates via hydrogen bonding .

Q. How is the compound characterized spectroscopically, and what are the diagnostic peaks?

- 1H NMR :

- 13C NMR :

- IR : Strong bands at 1720–1740 cm⁻¹ (ester C=O) and 1660–1680 cm⁻¹ (amide C=O) .

Advanced Research Questions

Q. What computational methods are used to predict the compound’s electronic structure and reactivity?

- Density Functional Theory (DFT) :

- B3LYP/6-31G(d,p) basis sets optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps), revealing charge distribution at the ethoxy-substituted aryl rings and pyrrolidinone core .

- Applications : Predicts nucleophilic/electrophilic sites for derivatization and correlates with experimental spectroscopic data .

- Molecular docking : Screens potential biological targets (e.g., enzymes) by modeling interactions between the compound’s ethoxy groups and hydrophobic binding pockets .

Q. How do ethoxy substituents influence crystallographic packing compared to chloro analogs?

- Crystal data for chloro analog : Triclinic system (P1), a = 5.83 Å, b = 12.38 Å, c = 13.57 Å, α = 86.5°, β = 80.1°, γ = 78.7° .

- Ethoxy effects : Ethoxy’s bulkier -OCH2CH3 groups increase steric hindrance, potentially altering dihedral angles between aryl rings and the pyrrolidinone plane. Hydrogen bonding between ethoxy oxygen and amide protons may stabilize layered packing .

Q. How can reaction yields be optimized using high-throughput screening (HTS) or machine learning?

- HTS : Screen >100 solvent/base combinations (e.g., ethanol with triethylamine vs. DMF with K2CO3) to identify conditions maximizing cyclization efficiency .

- Machine learning : Train models on datasets of similar pyrrolidinone syntheses to predict optimal molar ratios (e.g., 1:1.2:1 for aldehyde:aniline:acetylenic ester) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectroscopic data across studies?

- Case study : Melting points for chloro analogs range from 160–165°C in some studies but 155–158°C in others .

- Resolution :

- Verify purity via HPLC (C18 column, acetonitrile/water gradient).

- Compare crystallization solvents (e.g., ethanol vs. acetone) to assess polymorphism .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.